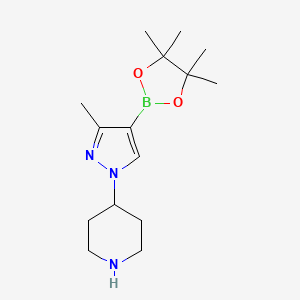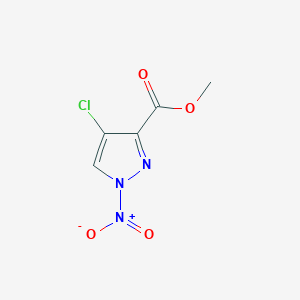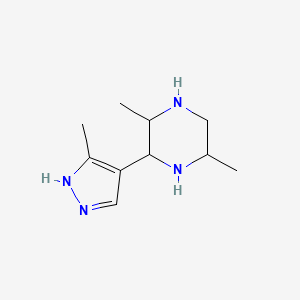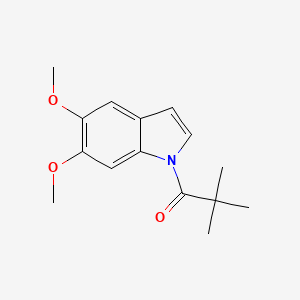
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C14H19NO3. This compound is characterized by the presence of an indole ring substituted with two methoxy groups at positions 5 and 6, and a dimethylpropanone moiety attached to the nitrogen atom of the indole ring. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethoxyindole with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5,6-Dimethoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one can be compared with other indole derivatives, such as:
1-(5-Methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one: Similar structure but with only one methoxy group, leading to different chemical and biological properties.
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one: Lacks the dimethylpropanone moiety, resulting in different reactivity and applications.
1-(5,6-Dimethoxy-1H-indol-1-yl)butan-1-one: Longer alkyl chain, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-(5,6-dimethoxyindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-7-6-10-8-12(18-4)13(19-5)9-11(10)16/h6-9H,1-5H3 |
Clave InChI |
VBXXJRLCCKPGPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C=CC2=CC(=C(C=C21)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,1'H-[2,4'-Biimidazole]-4-carbaldehyde](/img/structure/B15219472.png)
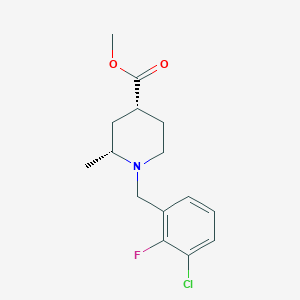
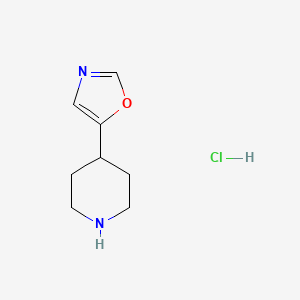
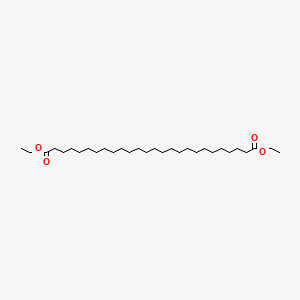
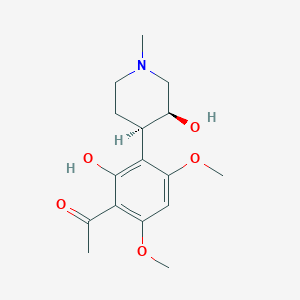
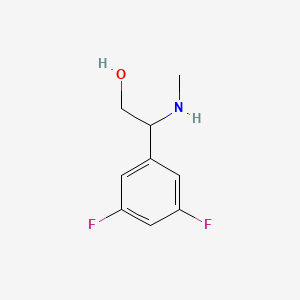
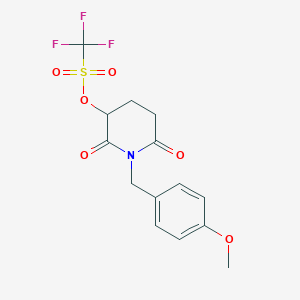
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)

![2-[7,7-dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15219529.png)
